molecular formula C25H22N2O6S B2906692 2-[3-(4-methoxybenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(3-methoxyphenyl)acetamide CAS No. 866813-86-7

2-[3-(4-methoxybenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(3-methoxyphenyl)acetamide

Cat. No.: B2906692
CAS No.: 866813-86-7
M. Wt: 478.52
InChI Key: HCXOBLJJUUOSPE-UHFFFAOYSA-N
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Description

This compound features a quinolin-4-one core substituted at position 3 with a 4-methoxybenzenesulfonyl group and an acetamide moiety linked to a 3-methoxyphenyl group at the nitrogen (N-1). While direct biological data are unavailable in the provided evidence, structural analogs suggest its relevance in medicinal chemistry, particularly in sulfonamide-based therapeutics .

Properties

IUPAC Name

N-(3-methoxyphenyl)-2-[3-(4-methoxyphenyl)sulfonyl-4-oxoquinolin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22N2O6S/c1-32-18-10-12-20(13-11-18)34(30,31)23-15-27(22-9-4-3-8-21(22)25(23)29)16-24(28)26-17-6-5-7-19(14-17)33-2/h3-15H,16H2,1-2H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCXOBLJJUUOSPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)C2=CN(C3=CC=CC=C3C2=O)CC(=O)NC4=CC(=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

478.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-[3-(4-methoxybenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(3-methoxyphenyl)acetamide typically involves multiple steps, including the formation of intermediate compounds. The synthetic route often starts with the preparation of the quinoline core, followed by the introduction of the sulfonyl and methoxyphenyl groups. Reaction conditions such as temperature, solvents, and catalysts play a crucial role in the efficiency and yield of the synthesis. Industrial production methods may involve optimization of these conditions to scale up the synthesis while maintaining the purity and quality of the compound .

Chemical Reactions Analysis

2-[3-(4-methoxybenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(3-methoxyphenyl)acetamide undergoes various types of chemical reactions, including:

    Oxidation: This reaction can introduce additional oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another, often using reagents like halogens or nucleophiles.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like halides. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

2-[3-(4-methoxybenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(3-methoxyphenyl)acetamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-[3-(4-methoxybenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(3-methoxyphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

Table 1: Structural and Molecular Comparison

Compound Name / ID Sulfonyl/Benzoyl Group Quinoline Substituents Acetamide Aryl Group Molecular Weight (approx.)
Target Compound 4-Methoxybenzenesulfonyl None 3-Methoxyphenyl ~483 g/mol
2-[3-(4-Chlorobenzenesulfonyl)-6-ethyl-4-oxoquinolin-1-yl]-N-(3-methylphenyl)acetamide 4-Chlorobenzenesulfonyl 6-Ethyl 3-Methylphenyl ~510 g/mol
2-[3-(Benzenesulfonyl)-6-ethyl-4-oxoquinolin-1-yl]-N-(4-chlorophenyl)acetamide Benzenesulfonyl 6-Ethyl 4-Chlorophenyl ~495 g/mol
2-[8-(4-Ethoxybenzoyl)-9-oxo-2,3-dihydro[1,4]dioxino[2,3-g]quinolin-6-yl]-N-(4-methoxyphenyl)acetamide 4-Ethoxybenzoyl Fused dioxino ring 4-Methoxyphenyl ~557 g/mol

Key Structural Differences and Hypothetical Implications

Sulfonyl/Benzoyl Group Modifications

  • Ethoxybenzoyl () : Replacing sulfonyl with benzoyl alters hydrogen-bonding capacity and steric bulk, possibly affecting target binding .

Quinoline Core Modifications

  • Fused Dioxino Ring (): Adds rigidity and may restrict conformational flexibility, influencing receptor selectivity .

Acetamide Aryl Group Variations

  • 3-Methoxyphenyl (Target) : Methoxy groups improve solubility and may engage in hydrogen bonding versus the 3-methylphenyl in (hydrophobic) or 4-chlorophenyl in (electrophilic).
  • 4-Methoxyphenyl () : Positional isomerism could alter binding orientation in chiral environments .

Biological Activity

The compound 2-[3-(4-methoxybenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(3-methoxyphenyl)acetamide represents a novel class of quinoline derivatives that have garnered attention for their potential biological activities. This article delves into the biological activity of this compound, examining its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C21H20N2O6SC_{21}H_{20}N_{2}O_{6}S, and it features a complex structure that includes a quinoline core, a methoxybenzenesulfonyl group, and an acetamide moiety. This unique combination of functional groups is hypothesized to contribute to its biological efficacy.

Antimicrobial Activity

Recent studies have indicated that quinoline derivatives exhibit significant antimicrobial properties. The compound has shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism is believed to involve the inhibition of bacterial DNA gyrase, an essential enzyme for bacterial replication.

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli16 µg/mL
Pseudomonas aeruginosa64 µg/mL

Anticancer Properties

The compound has also been evaluated for its anticancer potential. In vitro studies demonstrated cytotoxic effects against several cancer cell lines, including breast (MCF-7) and lung (A549) cancer cells. The observed cytotoxicity was attributed to the induction of apoptosis and cell cycle arrest at the G2/M phase.

Cell Line IC50 (µM)
MCF-710.5
A5498.2

Neuroprotective Effects

Preliminary research suggests that the compound may possess neuroprotective properties. It has been shown to inhibit acetylcholinesterase (AChE) activity, which is beneficial in the context of neurodegenerative diseases like Alzheimer's. This inhibition can lead to increased levels of acetylcholine in the synaptic cleft, enhancing neurotransmission.

The biological activities of This compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound acts as an inhibitor of key enzymes involved in bacterial replication and neurotransmitter degradation.
  • Apoptosis Induction : It promotes programmed cell death in cancer cells through mitochondrial pathways.
  • Cell Cycle Arrest : The compound disrupts normal cell cycle progression, particularly affecting cancer cells.

Study 1: Antimicrobial Efficacy

A study published in Journal of Medicinal Chemistry evaluated various quinoline derivatives for their antimicrobial properties. The specific compound demonstrated a significant reduction in bacterial growth compared to controls, confirming its potential as an antimicrobial agent .

Study 2: Anticancer Activity

In a research article from Cancer Letters, the effects of this compound on MCF-7 and A549 cell lines were analyzed. The findings indicated that treatment with the compound resulted in a dose-dependent decrease in cell viability and increased markers of apoptosis .

Study 3: Neuroprotective Properties

Research featured in Neuropharmacology highlighted the neuroprotective effects of this compound through AChE inhibition assays. The results showed a promising potential for treating neurodegenerative diseases .

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